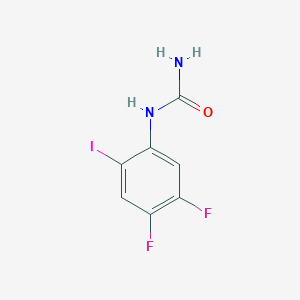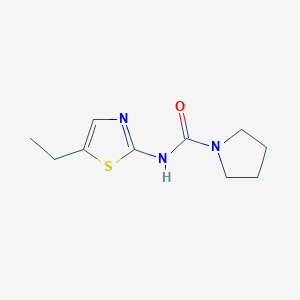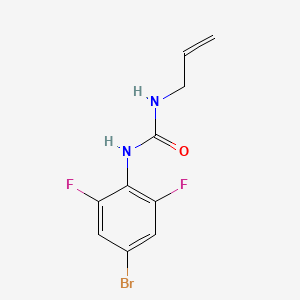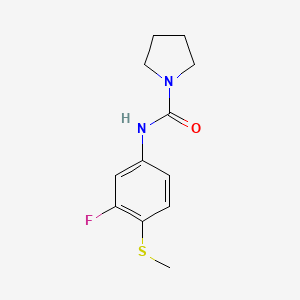
N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide, also known as FMSP, is a piperidine-based compound that has gained significant attention in the field of medicinal chemistry. FMSP has shown promising results in various scientific research studies due to its unique chemical structure and mechanism of action.
作用機序
The mechanism of action of N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide involves the modulation of the mu-opioid receptor (MOR) and the nociceptin/orphanin FQ peptide (NOP) receptor. N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide acts as a partial agonist at the MOR and a full agonist at the NOP receptor, resulting in the activation of downstream signaling pathways that lead to the observed pharmacological effects.
Biochemical and Physiological Effects:
N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide has been shown to produce potent analgesic effects in various animal models of pain. It also exhibits anti-inflammatory activity by reducing the production of pro-inflammatory cytokines and chemokines. In addition, N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
実験室実験の利点と制限
N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide has several advantages for laboratory experiments, including its high potency and selectivity for MOR and NOP receptors, as well as its favorable pharmacokinetic properties. However, N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide is a relatively new compound, and further studies are needed to fully understand its limitations and potential adverse effects.
将来の方向性
There are several potential future directions for research on N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide. One area of interest is the development of N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide derivatives with improved pharmacological properties. Another potential direction is the investigation of N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide as a treatment for other conditions, such as anxiety and depression. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide and its potential for clinical use.
合成法
The synthesis of N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide involves the reaction of 3-fluoro-4-methylsulfanylphenylacetic acid with 4-(hydroxymethyl)piperidine-1-carboxylic acid, followed by the addition of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the amide bond. The final product is obtained after purification using column chromatography.
科学的研究の応用
N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent analgesic, anti-inflammatory, and antitumor activities in various in vitro and in vivo studies. N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide has also been investigated for its potential as a treatment for neuropathic pain and opioid addiction.
特性
IUPAC Name |
N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2S/c1-20-13-3-2-11(8-12(13)15)16-14(19)17-6-4-10(9-18)5-7-17/h2-3,8,10,18H,4-7,9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROIPKRJHUZGBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1)NC(=O)N2CCC(CC2)CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylsulfanylphenyl)-4-(hydroxymethyl)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]pyrazol-4-yl]-2,2-dimethylpropanamide](/img/structure/B7586631.png)
![3-bromo-4-fluoro-N-[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B7586640.png)
![N-(1-methylsulfanylpropan-2-yl)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine-1-carboxamide](/img/structure/B7586648.png)


![4-(cyclopropylmethoxy)-N-[2-methyl-1-(3-methylpyridin-2-yl)propyl]piperidine-1-carboxamide](/img/structure/B7586665.png)
![N-[1-(2-methylpropyl)pyrazol-4-yl]-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide](/img/structure/B7586672.png)
![2,5-dimethyl-N-[2-(6-methylpyridin-3-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7586677.png)



![3-[(Sulfamoylamino)methyl]-1-(2-thiophen-3-ylacetyl)piperidine](/img/structure/B7586724.png)
![1-[2-(3-Methoxyphenyl)acetyl]piperidine-3-sulfonamide](/img/structure/B7586728.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B7586730.png)